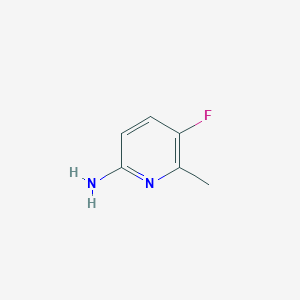

2-Amino-5-fluoro-6-methylpyridine

描述

Significance of Fluorinated Pyridine (B92270) Derivatives in Advanced Materials and Life Sciences Research

Fluorinated pyridine derivatives are a cornerstone in the development of advanced materials and life science innovations. The incorporation of fluorine into the pyridine scaffold can dramatically alter the physical, chemical, and biological properties of the resulting molecule. Fluorine's high electronegativity can influence molecular conformation, metabolic stability, and binding affinity to biological targets, making these derivatives highly valuable in drug discovery. researchgate.net In the realm of materials science, the introduction of fluorine can enhance thermal stability, and modify electronic properties, opening avenues for the creation of novel polymers and functional materials. chemicalbook.com

The 2-aminopyridine (B139424) moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active compounds. sigmaaldrich.com Its ability to form multiple hydrogen bonds and participate in various chemical reactions makes it an ideal starting point for the synthesis of diverse molecular libraries. nih.gov

Overview of Strategic Research Directions for 2-Amino-5-fluoro-6-methylpyridine

The research trajectory for this compound is primarily focused on its application as a key synthetic intermediate. Current explorations are centered on leveraging its unique substitution pattern to construct novel compounds with specific functionalities.

One of the key research directions is in the field of medicinal chemistry. The structural motifs present in this compound are of interest for the development of new therapeutic agents. For instance, derivatives of 2-aminopyridine have shown promise as inhibitors of enzymes and as modulators of receptors in the central nervous system. researchgate.netresearchgate.net Research into compounds with similar structures suggests potential applications in developing treatments for neurological disorders. google.com

In the area of materials science, the focus lies on utilizing this compound to synthesize novel polymers and organic materials. The presence of the fluorine atom can impart desirable properties such as increased thermal stability and specific electronic characteristics, making it a candidate for the development of materials with advanced optical or electronic properties. chemicalbook.com

Synthetic Pathways and Research Findings

While a specific, detailed synthesis for this compound is not extensively documented in publicly available research, its synthesis can be inferred from established methods for similar compounds. A plausible route could involve the fluorination of a corresponding aminomethylpyridine precursor. For example, a multi-step synthesis starting from 2-amino-6-methylpyridine (B158447) could be envisioned, potentially involving nitration, reduction, and a diazotization-fluorination sequence, similar to the Balz-Schiemann reaction. researchgate.netgoogle.com A patent for the preparation of fluoropyridine compounds describes a method involving the bromination and subsequent fluorination of aminopyridine derivatives, offering another potential synthetic strategy. sigmaaldrich.com

Table 2: Potential Research Applications of this compound Derivatives

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | The 2-aminopyridine scaffold is present in various kinase inhibitors and other anticancer drugs. google.com |

| Antimicrobial Agents | Pyridine derivatives have been shown to possess antibacterial and antifungal properties. | |

| Neurological Disorders | Substituted aminopyridines are being investigated for their effects on neurotransmitter receptors. researchgate.net | |

| Materials Science | Advanced Polymers | Fluorination can enhance thermal and chemical resistance of polymers. chemicalbook.com |

| Organic Electronics | The electronic properties of the pyridine ring can be tuned by substituents for use in organic light-emitting diodes (OLEDs) or other devices. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGRXNKQEVOVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549501 | |

| Record name | 5-Fluoro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110919-71-6 | |

| Record name | 5-Fluoro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 5 Fluoro 6 Methylpyridine

Established Synthetic Routes to 2-Amino-5-fluoro-6-methylpyridine

The preparation of this compound is typically achieved through multi-step pathways that build upon a pre-existing pyridine (B92270) core. These routes are designed to sequentially and regioselectively introduce the required functional groups, culminating in the target compound.

A common and logical approach to the synthesis of this compound begins with a suitable precursor, such as 2-amino-6-methylpyridine (B158447). The synthesis then proceeds through a series of standard aromatic functionalization reactions. A representative pathway, adapted from methodologies for similar fluorinated aminopyridines, involves nitration, reduction, and subsequent fluorination.

A well-documented route for the analogous compound 2-amino-5-fluoropyridine (B1271945) starts with 2-aminopyridine (B139424) and proceeds through nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, a Schiemann reaction, and finally deprotection. researchgate.net This general strategy is applicable to the synthesis of this compound, starting from 2-amino-6-methylpyridine. The key steps would be:

Nitration: Electrophilic nitration of the 2-amino-6-methylpyridine ring to introduce a nitro group at the 5-position. The directing effects of the amino and methyl groups favor substitution at this position.

Reduction: The resulting 2-amino-6-methyl-5-nitropyridine is then subjected to a reduction reaction to convert the nitro group into a primary amine, yielding 2,5-diamino-6-methylpyridine.

Diazotization and Fluorination: The newly introduced amino group at the 5-position is selectively converted into a diazonium salt, which is then subjected to a fluorinating agent in a Balz-Schiemann type reaction to yield the final product.

This multi-step approach allows for controlled functionalization and purification of intermediates at each stage, ensuring the final product's high purity.

The introduction of the fluorine atom onto the pyridine ring is a critical step and is often accomplished via the Balz-Schiemann reaction. wikipedia.org This reaction traditionally involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.org

Innovations on the classical Balz-Schiemann reaction have been developed to improve yields and handleability. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide better yields. wikipedia.org

A particularly relevant improved method is detailed in the synthesis of the closely related 2-bromo-5-fluoro-6-picoline. google.com This "improved Blaz-Schiemann mode" involves the following key features:

Reaction Medium: The diazotization is carried out by dissolving the amino-substituted precursor in anhydrous hydrogen fluoride. google.com This solvent acts as both the reaction medium and the fluoride source.

Diazotizing Agent: Sodium nitrite is used as the diazotizing agent. google.com

Temperature Control: The reaction is conducted under strict temperature control, with the addition of sodium nitrite at very low temperatures (e.g., -78 °C), followed by a gradual warming to allow for the formation of the diazonium salt and its subsequent conversion to the fluoro-pyridine derivative. google.com

This method avoids the isolation of potentially unstable diazonium salt intermediates and often leads to higher yields and cleaner reactions compared to the traditional thermal decomposition of isolated diazonium tetrafluoroborates. wikipedia.orggoogle.com

An alternative precursor-based strategy involves starting with a molecule where the 5-position is already functionalized for conversion. For instance, a synthetic route for a related compound begins with 2-hydroxyl-5-nitro-6-picoline . google.com This strategy would require subsequent steps to convert the hydroxyl group to an amino group and the nitro group to a fluoro group, representing a different order of operations that may offer advantages in terms of selectivity or intermediate stability.

Another approach could involve halogen exchange. For example, starting with a precursor like 2-amino-5-chloro-6-methylpyridine , a nucleophilic aromatic substitution (SₙAr) reaction could potentially be employed to replace the chlorine atom with fluorine using a fluoride salt, although activating the ring for such a substitution at the 5-position can be challenging.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving optimal outcomes in the synthesis of this compound requires a systematic investigation of various reaction parameters. The yield and purity of the final product are highly sensitive to conditions such as temperature, reaction time, and the stoichiometry of reagents and catalysts.

Parametric studies are essential for optimizing each step of a multi-step synthesis. By systematically varying temperature, time, and reagent ratios, chemists can identify the conditions that maximize product formation while minimizing side reactions. An illustrative example of such optimization can be drawn from the synthesis of 2-bromo-5-fluoro-6-picoline, a compound with a very similar substitution pattern. google.com The optimized conditions for the key steps in this synthesis provide a valuable template for the target molecule.

The following interactive table summarizes the optimized parameters for the synthesis of a key intermediate, demonstrating the level of detail required for process optimization.

| Reaction Step | Precursor | Reagents & Stoichiometry | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Denitrification (Reduction) | 2-bromo-6-methyl-5-nitro pyridine | Raney's Nickel (catalyst), H₂ (40 Psi) | Normal Temperature | 5 hours | 90.0% |

| Fluorination (Diazotization) | 2-bromo-5-amino-6-picoline | Sodium Nitrite (1.1 eq), Anhydrous HF (solvent) | -78°C → -5°C → 30-70°C | ~2 hours | 86.8% |

Data derived from a synthetic method for 2-bromo-5-fluoro-6-picoline, as described in patent CN102898358A. google.com

For the reduction step , the use of hydrogen gas at a specific pressure (40 Psi) with a catalytic amount of Raney's Nickel for 5 hours at room temperature was found to be highly effective. google.com In the critical fluorination step , precise temperature control is paramount. The initial low temperature (-78 °C) is necessary for the controlled addition of sodium nitrite, while the subsequent gradual increase in temperature facilitates the formation and decomposition of the diazonium intermediate to the final fluorinated product with high efficiency. google.com The use of a slight excess of sodium nitrite (1.1 equivalents) ensures complete conversion of the starting amine. google.com

Catalysts play a pivotal role in many of the transformations required for pyridine synthesis, enhancing reaction rates and selectivity.

In the context of the multi-step synthesis of this compound, a key step that relies on catalysis is the reduction of the nitro group. As demonstrated in the synthesis of a related intermediate, Raney's Nickel is an effective catalyst for the hydrogenation of a nitropyridine to an aminopyridine. google.com Other catalysts commonly evaluated for this type of reduction include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The choice of catalyst can influence the reaction's speed, efficiency, and tolerance to other functional groups within the molecule.

Beyond reduction reactions, various catalysts are employed in pyridine chemistry. For instance, zeolite catalysts like H-Beta and H-ZSM-5 are used in the condensation reactions that form the pyridine ring itself from simpler acyclic precursors. nih.gov For dealkylation reactions, which can be used to modify substituted pyridines, catalysts based on vanadium, nickel, silver, or platinum are often utilized. wikipedia.org While not directly part of the primary synthetic route from 2-amino-6-methylpyridine, the knowledge of these catalytic systems is crucial when considering alternative or industrial-scale synthesis strategies that may start from different precursors.

Reaction Mechanism Elucidation in Formation Pathways

The formation of this compound can be mechanistically understood through two principal synthetic routes.

Route 1: Multi-step Synthesis via Diazotization and Fluorination

This pathway commences with a readily available starting material, 2-amino-6-methylpyridine, and proceeds through a series of transformations to introduce the fluorine and amino functionalities at the desired positions. A key step in this route is the Balz-Schiemann reaction or a related diazotization-fluorination protocol.

A plausible synthetic sequence is as follows:

Bromination: The initial step involves the bromination of 2-amino-6-methylpyridine to introduce a bromine atom at the 5-position, yielding 5-bromo-2-amino-6-methylpyridine.

Diazotization: The resulting 5-bromo-2-amino-6-methylpyridine is then subjected to diazotization. In this reaction, the primary amino group reacts with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid, HBF₄) to form a diazonium salt, 5-bromo-6-methylpyridine-2-diazonium tetrafluoroborate. The mechanism involves the formation of the nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amino group.

Fluorination (Balz-Schiemann Reaction): The diazonium salt is subsequently subjected to thermal decomposition, which results in the replacement of the diazonium group with a fluorine atom, yielding 2-bromo-5-fluoro-6-methylpyridine. This reaction proceeds through the formation of an aryl cation after the loss of nitrogen gas (N₂), which is then attacked by the fluoride anion from the tetrafluoroborate counter-ion.

Amination: The final step involves the conversion of the bromo group to an amino group. This can be achieved through various methods, such as a copper-catalyzed amination or a palladium-catalyzed Buchwald-Hartwig amination, reacting 2-bromo-5-fluoro-6-methylpyridine with an ammonia surrogate.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and potentially more direct route involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. This approach relies on the activation of the pyridine ring towards nucleophilic attack by the presence of electron-withdrawing groups and a suitable leaving group at the 2-position.

A potential synthetic sequence is:

Synthesis of a Precursor: This route would start with a precursor such as 2-chloro-5-fluoro-6-methylpyridine. The synthesis of this precursor itself would involve multiple steps, likely starting from a picoline derivative.

Nucleophilic Aromatic Substitution: The 2-chloro-5-fluoro-6-methylpyridine is then reacted with a source of ammonia (e.g., aqueous or gaseous ammonia) or a protected amine. The reaction proceeds via a Meisenheimer-like intermediate. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the 2-position for nucleophilic attack by the amine. The attack of the nucleophile forms a negatively charged intermediate (a σ-complex), which is stabilized by resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final product, this compound. The rate of this reaction is influenced by the nature of the leaving group (Cl > Br > I) and the reaction conditions (temperature, pressure, and solvent).

Derivatization Strategies and Scaffold Functionalization of 2 Amino 5 Fluoro 6 Methylpyridine

Synthesis of Novel Heterocyclic Systems Incorporating the 2-Amino-5-fluoro-6-methylpyridine Moiety

The dual nucleophilic nature of the 2-aminopyridine (B139424) structure, possessing both an exocyclic amino group and an endocyclic pyridine (B92270) nitrogen, makes it an ideal precursor for the synthesis of fused heterocyclic systems. sioc-journal.cn This reactivity is fundamental to building bicyclic and polycyclic scaffolds.

A common derivatization strategy for primary amines involves their reaction with cyclic anhydrides to form cyclic imides. This reaction typically proceeds via a two-step sequence: nucleophilic attack of the amine on an anhydride (B1165640) carbonyl group to form an intermediate amic acid, followed by a dehydrative cyclization to yield the imide.

While specific examples detailing the synthesis of cyclic imide derivatives directly from this compound are not prevalent in the reviewed literature, the general reaction is well-established for other amino-substituted heterocycles. For instance, the reaction of various amines with anhydrides like phthalic anhydride or succinic anhydride is a standard method for generating N-substituted imides. nih.gov This process involves heating the amine and anhydride, often in a high-boiling solvent like glacial acetic acid, to facilitate both the initial reaction and the subsequent cyclization. nih.gov The resulting imide incorporates the pyridine moiety as an N-substituent.

Table 1: General Reaction for Cyclic Imide Formation

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|

The construction of fused pyridine scaffolds, particularly imidazo[1,2-a]pyridines, is one of the most significant applications of 2-aminopyridine derivatives. sioc-journal.cn This scaffold is a core component of numerous biologically active molecules. The synthesis is typically achieved through the reaction of a 2-aminopyridine with a molecule containing two electrophilic centers, most commonly an α-halocarbonyl compound. acs.org

The reaction mechanism involves the initial SN2 reaction where the more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of the halo-ketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, forms the fused five-membered imidazole (B134444) ring. acs.org A variety of substrates and catalysts, including copper-catalyzed methods, have been developed to facilitate this transformation under different conditions. organic-chemistry.org

Using this compound in this reaction would lead to the formation of 6-fluoro-5-methyl-substituted imidazo[1,2-a]pyridines. The substituents on the imidazole ring (at positions 2 and 3) are determined by the choice of the α-halocarbonyl reagent. acs.orgorganic-chemistry.org This approach allows for the systematic synthesis of libraries of fused pyridine derivatives for various applications. nih.gov

Table 2: Common Strategies for Imidazo[1,2-a]pyridine Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Haloketone | 2,3-Disubstituted imidazo[1,2-a]pyridine | Base (e.g., K₂CO₃) in DMF | acs.org |

| 2-Aminopyridine | Ketone | 2,3-Disubstituted imidazo[1,2-a]pyridine | Iodine, Flavin (aerobic oxidation) | organic-chemistry.org |

Complexation and Coordination Chemistry of this compound

The presence of two potential donor sites—the pyridine ring nitrogen and the exocyclic amino group—allows this compound to function as a ligand in coordination chemistry. wikipedia.org It can coordinate to a metal center as a monodentate ligand, typically through the more basic pyridine nitrogen, or act as a bridging ligand to connect two metal centers.

The synthesis of metal complexes involving this ligand can be approached by either first modifying the ligand to create a multidentate chelating agent (like a Schiff base) or by directly reacting the aminopyridine with a metal salt.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govnih.gov These molecules are highly versatile ligands in coordination chemistry because the imine nitrogen is an effective donor atom, and other functional groups can be incorporated to create bidentate, tridentate, or polydentate ligands. nih.govajol.info

The synthesis of a Schiff base from this compound would involve the reaction of its primary amino group with a suitable carbonyl compound, such as salicylaldehyde (B1680747) or a substituted benzaldehyde. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent. journalijar.com The resulting Schiff base ligand would possess at least two coordination sites: the imine nitrogen and the pyridine ring nitrogen. If a hydroxy-substituted aldehyde (like salicylaldehyde) is used, the hydroxyl group provides a third potential coordination site (O), creating an N,N,O-donor ligand. researchgate.net These Schiff base ligands can then be reacted with various transition metal salts to form stable coordination complexes. nih.govjournalijar.com

Direct reaction of this compound with transition metal salts can lead to the formation of coordination complexes. In such complexes, the aminopyridine typically acts as a monodentate ligand, coordinating through the pyridine nitrogen atom, which is generally a stronger Lewis base than the exocyclic amino group. wikipedia.org The amino group can, however, participate in stabilizing the resulting complex through the formation of intramolecular or intermolecular hydrogen bonds.

Complexes of transition metals with simple pyridine ligands are exceptionally common and can adopt various geometries, such as octahedral (e.g., [MCl₂(py)₄]) or square planar (e.g., [M(py)₄]²⁺). wikipedia.org The electronic properties of the pyridine ligand, influenced by the fluoro and methyl substituents in this case, can fine-tune the properties of the resulting metal complex. The coordination of 2-aminopyridine derivatives to metal ions like Ni(II), Cu(II), Zn(II), and Cd(II) has been demonstrated, often resulting in tetrahedral or octahedral geometries depending on the metal and other coordinating ligands. nih.gov Characterization of these complexes typically involves techniques such as FT-IR spectroscopy, where a shift in the C=N stretching frequency of the pyridine ring indicates coordination to the metal center, as well as UV-Vis spectroscopy and single-crystal X-ray diffraction. researchgate.netnih.gov

Table 3: Characterization Data for a Representative Schiff Base Metal Complex (Derived from 2,6-diaminopyridine)

| Complex | Molar Conductance (ohm⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | ν(C=N) of Ligand (cm⁻¹) | ν(C=N) of Complex (cm⁻¹) | Proposed Geometry |

|---|---|---|---|---|---|

| Co(II) Complex | 46.1 | 3.97 | 1607 | 1603 | Octahedral |

| Cu(II) Complex | 40.0 | 2.04 | 1607 | 1611 | Octahedral |

Data is analogous, based on a similar aminopyridine-derived Schiff base system for illustrative purposes. researchgate.net

Investigation of Co-crystal Formation with this compound

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. The molecular structure of this compound, featuring a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen), as well as a fluorine atom capable of participating in non-covalent interactions, suggests its potential as a candidate for co-crystal formation.

While specific studies on the co-crystallization of this compound are not extensively documented in publicly available literature, the principles of crystal engineering and knowledge of related structures provide a strong basis for investigation. The ability of a molecule to form co-crystals is dependent on the presence of functional groups that can form robust intermolecular interactions, such as hydrogen bonds. The amino group and the pyridine nitrogen of this compound are primary sites for such interactions.

For instance, studies on the co-crystallization of the antifungal drug 5-fluorocytosine (B48100) with complementary compounds have demonstrated the formation of heterodimers linked by hydrogen bonds. dissertationtopic.net In one case, a heterodimer was formed with 2-aminopyrimidine (B69317) through an R(2)(2)(8) hydrogen-bonding motif. dissertationtopic.net This provides a model for how the aminopyridine substructure within this compound might interact with suitable co-formers.

Potential co-formers for this compound could include molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, and other heterocycles. The selection of a co-former is critical, and factors such as the pKa difference between the components and the solvent used for crystallization play a significant role in the outcome. A review of amino acids as co-formers highlights that short-chain amino acids are often effective in forming co-crystals. nih.gov The zwitterionic nature of amino acids like L-proline, which possesses both a carboxylic acid and a secondary amine, makes them versatile co-formers. nih.gov

The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, reaction co-crystallization, and grinding (mechanochemistry). sioc-journal.cn The resulting co-crystals would require thorough characterization using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm their formation and elucidate their structural and physical properties.

Introduction of Specific Functionalities for Targeted Applications

Strategies for Radiolabeling with Positron Emission Tomography Radionuclides

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule is a key step in the development of novel radiotracers for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom in the this compound scaffold makes it an attractive candidate for the development of ¹⁸F-labeled analogues. Strategies for radiolabeling would typically involve the synthesis of a suitable precursor that can undergo a late-stage radiolabeling reaction.

A common and effective method for introducing ¹⁸F is through nucleophilic substitution of a leaving group with [¹⁸F]fluoride. This approach has been successfully applied to the synthesis of various ¹⁸F-labeled amino acid tracers for tumor imaging. For example, the synthesis of (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) involved the preparation of a tosylate precursor. nih.gov The tosyl group, a good leaving group, was then displaced by [¹⁸F]fluoride to yield the final radiolabeled product in good radiochemical yield and high radiochemical purity. nih.gov

A similar strategy could be envisioned for the radiolabeling of a derivative of this compound. This would necessitate the synthesis of a precursor molecule where a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) is installed at a position amenable to nucleophilic substitution. Given the existing fluorine atom at the 5-position, a common strategy would be to introduce the radioisotope at a different position on the molecule or on a functional group attached to the scaffold.

For instance, a precursor could be designed with a leaving group on an alkyl chain attached to the amino group or the pyridine ring. The radiolabeling reaction would then involve the reaction of this precursor with no-carrier-added [¹⁸F]fluoride, typically produced in a cyclotron. The reaction conditions, including the choice of solvent, temperature, and phase-transfer catalyst (e.g., Kryptofix 2.2.2), would need to be optimized to achieve high radiochemical conversion and specific activity.

Following the radiolabeling step, a purification process, often involving high-performance liquid chromatography (HPLC), is necessary to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities. The identity and purity of the final radiotracer would be confirmed by analytical techniques such as radio-HPLC and radio-thin-layer chromatography (radio-TLC). The resulting ¹⁸F-labeled derivative of this compound could then be evaluated for its potential as a PET imaging agent for specific biological targets.

The chemical scaffold of this compound offers multiple sites for derivatization and functionalization, enabling the synthesis of a diverse range of analogues for various applications, particularly in medicinal chemistry. The primary sites for modification include the amino group, the pyridine ring, and the methyl group.

One common derivatization strategy involves reactions at the amino group. This can include acylation, alkylation, and sulfonylation to introduce a variety of functional groups. For instance, the amino group can react with acyl chlorides or anhydrides to form amides. A dissertation on the synthesis of 2-amino-5-fluoropyridine (B1271945) describes the acylation of the amino group with acetic anhydride as a key step in a multi-step synthesis. dissertationtopic.net This transformation is often used to protect the amino group or to introduce specific functionalities that can modulate the biological activity of the molecule.

Another key strategy for functionalizing the pyridine scaffold is through substitution reactions on the ring itself. A patent describes a process for the preparation of 2-bromo-5-fluoro-6-picoline from 2-amino-6-picoline, demonstrating that the amino group can be replaced via diazotization followed by a Sandmeyer-type reaction. google.com The resulting 2-bromo derivative serves as a versatile intermediate for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Late-stage functionalization of pyridines through C-H activation and subsequent reactions represents a more advanced approach. While not specifically detailed for this compound, the principles of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) on related pyridine systems have been reported. acs.org Such methods could potentially be applied to introduce additional substituents onto the pyridine ring, further expanding the chemical space accessible from this scaffold.

The methyl group at the 6-position also presents opportunities for derivatization. It can be functionalized through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce a reactive handle for subsequent modifications. These transformations would yield derivatives with new functionalities capable of engaging in different biological interactions or serving as attachment points for larger molecular constructs.

Structural Characterization and Solid State Analysis of 2 Amino 5 Fluoro 6 Methylpyridine and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, vibrational, and UV-Vis spectroscopy provide detailed information about the connectivity, functional groups, and electronic environment of the atoms.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide precise information about the chemical environment of each nucleus. For derivatives like 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine (B158447), distinct signals are observed for the methyl protons, the amino protons, and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic effects of the amino, methyl, and halogen substituents. researchgate.net For instance, in a CDCl₃ solvent, the methyl protons of 2-amino-6-methylpyridine typically appear as a singlet around δ 2.28–2.36 ppm, while the aromatic protons resonate between δ 6.13 and 7.29 ppm. chemicalbook.com

Detailed assignments, often aided by two-dimensional NMR techniques like COSY and HMQC, allow for the unambiguous correlation of proton and carbon signals. bas.bg The ¹³C NMR spectrum of 2-amino-6-methylpyridine shows signals for the methyl carbon and the five distinct carbons of the pyridine ring, with the carbon atom attached to the nitrogen (C2 and C6) showing characteristic chemical shifts. nih.gov

¹⁹F NMR: For fluorinated compounds such as 2-Amino-5-fluoro-6-methylpyridine, ¹⁹F NMR is an essential and highly sensitive technique. The fluorine nucleus has a spin of ½ and a wide chemical shift range, making it an excellent probe for molecular structure and environment. scholaris.ca The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings and can provide critical data on the effects of the amino and methyl groups on the pyridine ring. nih.gov In studies of related fluorinated pyridines, the fluorine signal's position and coupling constants (J-coupling) to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) are used to confirm the substitution pattern.

| Compound | Nucleus | Methyl (CH₃) | Amino (NH₂) | Pyridine Ring |

|---|---|---|---|---|

| 2-Amino-6-methylpyridine | ¹H | ~2.36 | ~4.60 | ~6.28-7.29 chemicalbook.com |

| ¹³C | ~24.0 | N/A | ~105.0, 113.5, 138.0, 157.5, 158.0 nih.gov | |

| 2-Amino-5-methylpyridine | ¹H | ~2.12 | ~4.67 | ~6.32-7.79 chemicalbook.com |

| ¹³C | ~17.0 | N/A | ~108.0, 138.0, 147.0, 148.0, 156.0 sigmaaldrich.com |

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, twisting). FTIR and FT-Raman are complementary techniques that provide a molecular fingerprint.

In the FTIR spectra of 2-aminopyridine (B139424) derivatives, characteristic bands are observed. researchgate.netdrugbank.com

N-H Vibrations: The amino group (NH₂) typically shows two distinct stretching bands in the region of 3300–3500 cm⁻¹ corresponding to asymmetric and symmetric stretches. researchgate.net An NH₂ scissoring (bending) vibration is also prominently observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.

C=C and C=N Vibrations: The pyridine ring stretching vibrations (C=C and C=N) produce a series of sharp bands in the 1400–1650 cm⁻¹ region. core.ac.uk

C-F Vibration: For this compound, a strong absorption band corresponding to the C-F stretching vibration would be expected, typically in the 1000-1400 cm⁻¹ range, although its exact position would be influenced by the aromatic system.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Class |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | 2-Aminopyridines |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridines |

| Aliphatic C-H Stretch | 2850 - 3000 | Methylpyridines |

| N-H Scissoring (Bending) | ~1600 - 1640 | 2-Aminopyridines |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Pyridines |

| C-N Stretch | 1250 - 1350 | Aminopyridines |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The spectrum of 2-aminopyridine, for example, shows absorptions resulting from π → π* and n → π* transitions associated with the pyridine ring and the lone pair electrons on the nitrogen atoms. nist.gov The substitution pattern, including the amino, methyl, and fluoro groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax). The UV-Vis spectrum of 2-amino-3-hydroxypyridine (B21099) shows distinct peaks that shift depending on the pH of the solution. spectrabase.com

X-ray Crystallography for Precise Atomic Arrangement

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise bond lengths, bond angles, and details about intermolecular interactions.

This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the exact positions of the atoms can be determined. For derivatives like 2-amino-5-methylpyridinium salts, single-crystal XRD has been used to confirm the protonation of the pyridine nitrogen, analyze the planar structure of the cation, and map the extensive hydrogen-bonding networks that stabilize the crystal lattice. researchgate.net In the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, N-H···O hydrogen bonds link the cations and anions into a two-dimensional network. researchgate.net Such analyses are critical for understanding supramolecular assembly.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a diffraction pattern that is characteristic of the material's crystal structure. It is an essential tool for phase identification and for confirming the bulk purity of a synthesized compound. researchgate.net By comparing the experimental PXRD pattern to a pattern calculated from single-crystal data, one can verify that the bulk material consists of a single crystalline phase. For novel materials where single crystals are not available, PXRD is vital for initial structural characterization and for identifying whether the material is crystalline or amorphous. fishersci.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a complex interplay of intermolecular forces. In the case of aminopyridine derivatives, hydrogen bonding, π-π stacking, and other weak van der Waals forces are the primary contributors to the stability of the supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structures of aminopyridine derivatives. The amino group (-NH₂) serves as a potent hydrogen-bond donor, while the pyridinic nitrogen atom acts as a primary hydrogen-bond acceptor. quora.com This donor-acceptor pairing facilitates the formation of robust and predictable supramolecular motifs.

In the crystal structures of related compounds, such as the co-crystal of 2-amino-6-methyl pyridine, N-H···O hydrogen bonds are pivotal in stabilizing the structure. researchgate.net It is common for these interactions to form well-defined patterns, or graph sets, such as the R²₂(8) motif, where two molecules form a cyclic dimer through a pair of complementary hydrogen bonds. nih.govnih.gov These dimers can then act as building blocks, extending into one-dimensional chains or more complex three-dimensional networks. In some structures, N-H···N interactions also play a crucial role, linking molecules together. nih.gov The geometry of these bonds is critical to their strength and influence on the crystal packing.

| Donor (D) | Acceptor (A) | Interaction | D-H···A Distance (Å) | D-H···A Angle (°) | Motif Example | Reference |

|---|---|---|---|---|---|---|

| N-H (amino) | O (carboxyl) | N-H···O | ~2.790 | Not Specified | Bifurcated Bonds | researchgate.netnih.gov |

| N-H (amino) | N (pyridinic) | N-H···N | Not Specified | Not Specified | 3D Network | nih.gov |

| O-H (hydroxyl) | O (carboxyl) | O-H···O | Not Specified | Not Specified | Intramolecular S(6) ring | nih.gov |

| C-H (aromatic) | O (various) | C-H···O | Not Specified | Not Specified | Chain Formation | nih.gov |

Hirshfeld Surface Analysis and Quantitative Contributions of Interatomic Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from various types of atomic contacts. researchgate.netnih.gov For substituted pyridines, the analysis typically reveals a high percentage of H···H, O···H/H···O, and N···H/H···N contacts, underscoring the importance of hydrogen bonding and general van der Waals forces.

While specific data for this compound is not available, analysis of closely related structures provides a clear picture of the expected contact distribution. For instance, in the crystal structure of a 2-amino-3-hydroxypyridinium salt, O···H/H···O interactions account for 43.1% of all contacts, followed by H···H (24.2%) and N···H/H···N (10%). nih.gov In another 2-aminopyridine derivative, H···H contacts are the most dominant at 46.1%, with N···H/H···N and C···H/H···C contacts also making significant contributions of 20.4% and 17.4%, respectively. researchgate.net These quantitative insights confirm the primary forces at play in the crystal packing.

| Contact Type | Contribution (%) - Compound A nih.gov | Contribution (%) - Compound B nih.gov | Contribution (%) - Compound C researchgate.net |

|---|---|---|---|

| H···H | 24.2% | 44.2% | 46.1% |

| O···H / H···O | 43.1% | 20.9% | - |

| N···H / H···N | 10.0% | 8.1% | 20.4% |

| C···H / H···C | - | 19.6% | 17.4% |

| C···C | - | 2.9% | - |

π-π Stacking and Other Weak Interactions in Crystal Lattice Stabilization

In the crystal structures of some substituted pyridine derivatives, π-π interactions are clearly observed, with centroid-centroid distances between rings measured at approximately 3.79 Å to 3.90 Å. researchgate.net The shape index, a feature of Hirshfeld surface analysis, can be used to visualize these interactions, which appear as adjacent red and blue triangles. mdpi.com

Other weak interactions, such as C-H···π bonds, where a C-H bond points towards the face of an aromatic ring, also play a role in stabilizing the three-dimensional structure. researchgate.net The collective energy of these numerous weak interactions is substantial and essential for the cohesion of the crystal.

Influence of Substituents on Structural and Spectroscopic Properties

The introduction of substituents onto the 2-aminopyridine scaffold, specifically the electron-withdrawing fluorine atom and the electron-donating methyl group, has a profound effect on the molecule's geometric and electronic properties. beilstein-journals.orgrsc.org

The fluorine atom at the 5-position influences the π-system of the pyridine ring through its strong inductive electron-withdrawing effect. This can affect the stability of π-π stacking interactions; studies on other halogenated aromatics have shown that heavier halogens can lead to more stable stacking. mdpi.com The methyl group at the 6-position is electron-donating, which can also modulate the electronic character of the ring system. beilstein-journals.org These electronic perturbations lead to changes in bond lengths and angles compared to unsubstituted 2-aminopyridine. For example, density functional theory (DFT) calculations on 2-amino-5-methylpyridine show the N–C bond length to be approximately 1.34 Å. researchgate.net

These substituent-induced electronic changes are also reflected in the spectroscopic properties of the molecules. iaea.org

Fluorescence: The fluorescence properties of 2-aminopyridine derivatives are highly sensitive to substitution. An electron-donating group, such as the methyl group, has been shown to increase the fluorescence quantum yield in related systems. beilstein-journals.org Conversely, strong electron-withdrawing groups at the 5-position can significantly alter the emission characteristics. beilstein-journals.org

Vibrational Spectra (IR/Raman): Substituents affect the vibrational frequencies of the molecule. The characteristic stretching and scissoring modes of the NH₂ group, typically found around 3300-3500 cm⁻¹ and 1610-1630 cm⁻¹, respectively, can be shifted based on the electronic influence of the adjacent groups. researchgate.nettsijournals.com

| Substituent at Position 5 | Electronic Effect | Observed/Expected Influence | Reference |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline for comparison. | tsijournals.com |

| -CH₃ (as in 2-Amino-5-methylpyridine) | Electron-donating | Increased fluorescence quantum yield. Calculated N-C bond length of ~1.34 Å. | beilstein-journals.orgresearchgate.net |

| -F (as in target compound) | Strongly electron-withdrawing | Expected to significantly affect fluorescence properties and π-π stacking stability. | beilstein-journals.orgmdpi.com |

| -Br (as in 2-Amino-5-bromopyridine) | Electron-withdrawing | Greatly affects fluorescence properties, forming an A-D-A (Acceptor-Donor-Acceptor) system. | beilstein-journals.org |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Fluoro 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties that may be difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular structure and vibrational frequencies of molecules. ias.ac.in For 2-Amino-5-fluoro-6-methylpyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional geometry. ias.ac.in These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The presence of the amino (-NH2), fluoro (-F), and methyl (-CH3) groups on the pyridine (B92270) ring influences its geometry. The electron-donating amino group and the electron-withdrawing fluorine atom create a push-pull electronic effect that can affect the bond lengths within the pyridine ring. The methyl group, also an electron-donating group, further modulates the electronic distribution and steric environment.

Vibrational analysis using DFT calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For substituted pyridines, characteristic vibrational modes include C-H stretching, C-N stretching, C-F stretching, and the scissoring and rocking modes of the amino and methyl groups. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-N(amino) bond length | ~1.36 Å |

| C5-F bond length | ~1.35 Å |

| C6-C(methyl) bond length | ~1.51 Å |

| C2-N1-C6 bond angle | ~117° |

| C4-C5-C6 bond angle | ~120° |

Note: The values in this table are representative and based on typical DFT calculations for similar substituted pyridines. Actual values would be obtained from a specific computational study.

Ab Initio Methods for Electronic Structure Determination

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. researchgate.net These methods can provide a highly accurate description of the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for studying systems where DFT may have limitations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the amino group, reflecting their electron-donating nature. The LUMO, on the other hand, would be distributed over the pyridine ring, with significant contributions from the carbon atoms, indicating the sites susceptible to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ias.ac.in

The substituents on the pyridine ring of this compound have a significant impact on the HOMO-LUMO gap. The combination of electron-donating (amino, methyl) and electron-withdrawing (fluoro) groups can modulate this energy gap, thereby fine-tuning the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Aminopyridine (B139424) | -5.92 | -0.21 | 5.71 |

| 2-Fluoropyridine (B1216828) | -7.01 | -0.78 | 6.23 |

| 2-Amino-5-fluoropyridine (B1271945) | (Estimated) ~ -6.2 | (Estimated) ~ -0.5 | (Estimated) ~ 5.7 |

Note: The values for pyridine, 2-aminopyridine, and 2-fluoropyridine are illustrative and based on general trends. The values for 2-Amino-5-fluoropyridine are estimations based on the effects of the substituents.

Reactivity and Selectivity Prediction

Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. By analyzing the molecular electrostatic potential (MEP) map, one can identify the electron-rich and electron-poor regions of the molecule. The MEP map visually represents the charge distribution and is a useful tool for predicting sites for electrophilic and nucleophilic attack.

For this compound, the regions around the nitrogen atom of the amino group and certain positions on the pyridine ring are expected to be electron-rich (nucleophilic), while the areas near the fluorine atom and other specific ring carbons will be electron-poor (electrophilic). This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For instance, the high electronegativity of fluorine makes the carbon atom to which it is attached a potential site for nucleophilic attack, a reaction that is generally faster for fluoropyridines compared to chloropyridines. nih.gov

Furthermore, computational studies can model reaction pathways and transition states to determine activation energies and reaction rates, providing a deeper understanding of the reaction mechanisms.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of a molecule. These descriptors offer a quantitative measure of the stability and reactivity of this compound.

The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These values, often computed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a comprehensive picture of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound Note: The following data is illustrative and based on theoretical calculations for similar molecules.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.14 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.75 |

| Electronegativity (χ) | 3.32 |

| Chemical Hardness (η) | 2.57 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.14 |

Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These functions help in understanding the regioselectivity of chemical reactions. For this compound, the nitrogen atom of the amino group and specific carbon atoms in the pyridine ring are expected to be key sites for electrophilic attack.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the pyridine ring and the amino group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green regions denote neutral or near-zero potential.

The MESP analysis provides a visual confirmation of the reactivity trends predicted by the Fukui functions. The topography of the MESP can also offer insights into intermolecular interactions, such as hydrogen bonding. rsc.org

Spectroscopic Property Predictions

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

Computational Prediction of NMR, IR, and Raman Spectra

NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations, often carried out in conjunction with DFT, can predict the chemical shifts with a high degree of accuracy, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). github.io The predicted spectra help in assigning the signals in experimental NMR data to specific nuclei in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The following data is illustrative and based on theoretical calculations for similar molecules.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Predicted Shift (ppm) | Atom | Predicted Shift (ppm) |

| H (on C3) | 7.35 | C2 | 158.2 |

| H (on C4) | 6.50 | C3 | 120.5 |

| H (of NH₂) | 5.80 | C4 | 110.8 |

| H (of CH₃) | 2.40 | C5 | 145.7 (JC-F ≈ 230 Hz) |

| C6 | 148.3 | ||

| C (of CH₃) | 17.9 |

IR and Raman Spectra: The vibrational frequencies of this compound can be computed using DFT. The calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data. researchgate.netresearchgate.net These calculations predict the positions and intensities of the absorption bands in the Infrared (IR) and Raman spectra. cardiff.ac.ukarxiv.org This allows for a detailed assignment of the vibrational modes of the molecule, such as the stretching and bending vibrations of the C-N, C-F, N-H, and C-H bonds, as well as the pyridine ring vibrations. researchgate.netresearchgate.net

Theoretical Studies of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Molecules with large hyperpolarizability values are of great interest for applications in nonlinear optics (NLO). Computational chemistry can predict the NLO properties of this compound, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

These properties are calculated using DFT methods, often with a basis set that includes diffuse functions to accurately describe the electron distribution. The presence of electron-donating (amino) and electron-withdrawing (fluoro) groups on the pyridine ring can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. The calculated values are often compared to a standard NLO material like urea (B33335) to assess the potential of the molecule for NLO applications. researchgate.netresearchgate.net

Table 3: Calculated NLO Properties of this compound Note: The following data is illustrative and based on theoretical calculations for similar molecules.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 12.8 x 10-24 esu |

| First Hyperpolarizability (β) | 8.2 x 10-30 esu |

Biological and Pharmaceutical Applications of 2 Amino 5 Fluoro 6 Methylpyridine and Its Derivatives

Role as a Synthetic Intermediate in Drug Discovery and Development

2-Amino-5-fluoro-6-methylpyridine and related aminopyridines are valuable precursors in the synthesis of a wide array of complex heterocyclic compounds and pharmacologically active molecules. mdpi.comchemicalbook.com The amino group can be readily acylated, alkylated, or used in cyclization reactions to construct more elaborate ring systems. dissertationtopic.net For instance, 2-aminopyridines are recognized as essential starting materials for creating various heterocyclic structures with significant biological profiles. mdpi.com The core structure is an important intermediate for producing pharmaceuticals, such as N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.com

The specific arrangement of substituents in this compound makes it a particularly useful intermediate. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, and it can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can provide steric bulk, influencing the conformation of the molecule and its interaction with a binding pocket. This strategic combination of functional groups allows medicinal chemists to fine-tune the properties of derivative compounds. For example, 2-amino-6-methylpyridine (B158447) is a known intermediate in the synthesis of selective inhibitors for phosphatidylinositol 3-kinase (PI3Ka). chemicalbook.com Similarly, the broader class of 2-amino-alkylpyridines are key starting materials for pharmaceuticals like nalidixic acid. google.com The synthesis of 2-amino-5-fluoropyridine (B1271945) itself involves multiple steps including acylation, nitration, reduction, and diazotization, highlighting the synthetic transformations this class of compounds can undergo. dissertationtopic.net

Medicinal Chemistry Applications

The this compound scaffold has been incorporated into a variety of molecular designs to generate novel, biologically active compounds. Its derivatives are explored for a wide range of therapeutic targets, leveraging the structural and electronic features of the substituted pyridine (B92270) ring.

A notable example involves the design and synthesis of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.gov In this work, the fluoropyridine moiety was incorporated into the oxazolidinone structure, a class of antibiotics known to inhibit bacterial protein synthesis. nih.gov The synthesis involved creating a series of analogues to explore the impact of different substituents on antibacterial efficacy. nih.gov

In another application, researchers have designed and synthesized substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.govnih.gov These complex molecules were built around a core scaffold related to the drug amlexanox, using docking calculations and X-ray crystallography to guide the design. nih.gov The synthetic strategy allowed for the late-stage introduction of various substituents, facilitating the exploration of the chemical space around the core structure. nih.govnih.gov

Furthermore, the design of novel herbicides has utilized a related scaffold. A series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized based on the structure of the herbicide florpyrauxifen. mdpi.com This research highlights the versatility of the substituted aminopyridine core in creating molecules with diverse biological activities beyond pharmaceutical applications. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. The this compound framework and its analogues have been the subject of such investigations to understand how structural modifications influence biological activity.

In the development of inhibitors for the inflammatory kinases TBK1 and IKKε, a detailed SAR study was conducted on a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analogues. nih.gov Researchers synthesized a series of compounds to develop an SAR around the A- and C-rings of the core scaffold. nih.gov It was found that incorporating different substituents on the A-ring could enhance selectivity toward either kinase, with some analogues displaying IC50 values as low as 210 nM. nih.gov For instance, an analogue with a cyclohexyl modification demonstrated robust cellular activity and in vivo efficacy comparable to the parent compound, amlexanox. nih.gov

SAR studies have also been performed on pyridine derivatives targeting other biological systems. For example, in a series of N-(6-methylpyridin-yl)-substituted aryl amides designed as metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, most structural variations to the amide template were not well tolerated, though a few potent amides were discovered. nih.govnih.gov In the development of herbicidal picolinic acids, SAR analysis revealed that the position of substituents on an appended phenyl ring was critical for inhibitory activity. mdpi.com Specifically, substitutions at the 2 and 4 positions of the phenyl ring resulted in superior activity compared to substitutions at the 3 position. mdpi.com This highlights the importance of substituent placement in defining the biological activity of derivatives.

Investigated Biological Activities

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease, demonstrating the broad therapeutic potential of this chemical scaffold.

Inflammatory Kinases: Analogues based on the 2-aminopyridine (B139424) core have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key players in inflammatory and metabolic pathways. nih.gov A series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives were synthesized and evaluated, with some compounds showing significant inhibitory potency. nih.gov The table below summarizes the inhibitory activity of selected analogues against these kinases. nih.gov

| Compound | TBK1 IC50 (µM) | IKKε IC50 (µM) |

| Analogue 1 | 0.21 | 0.43 |

| Analogue 2 | 0.35 | 0.55 |

| Analogue 3 | 0.87 | 1.2 |

| Data derived from in vitro kinase assays. |

Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by NOS isoforms is linked to various pathological conditions. 2-aminopyridine derivatives are known to possess NOS inhibitory activities. mdpi.com Specifically, certain 2-amino-6-(2,4,5-substituted-phenyl)-pyridines have been identified as inhibitors of nitric oxide synthase. google.com The selective inhibition of the different NOS isoforms (nNOS, iNOS, eNOS) is a significant challenge due to the high conservation of their active sites, but selective inhibitors are sought for treating a range of diseases. nih.gov

Other Kinases: The aminopyridine scaffold is present in inhibitors of other kinases as well. For example, 2-amino-6-methylpyridine has been used as a reagent in the identification of selective inhibitors for phosphatidylinositol 3-kinase (PI3Ka). chemicalbook.com Additionally, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics. While not directly involving this compound, the general strategy of designing inhibitors for this metalloenzyme often involves scaffolds that can be derived from or are related to aminopyridine structures, using chelating pharmacophores to interact with the metal ion in the active site. nih.gov

The functionalized aminopyridine core is a key component in the development of various antimicrobial agents.

Antibacterial Properties: A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were synthesized and showed promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov These compounds act by inhibiting the initial stage of protein synthesis, a mechanism that avoids cross-resistance with many other antibiotic classes. nih.gov The lead compound from this series, compound 7j, exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains. nih.gov The minimum inhibitory concentrations (MICs) for selected derivatives against various bacterial strains are presented below. nih.gov

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |

| Derivative 7j | 0.25 | 0.5 | 1 |

| Derivative 7e | 0.5 | 1 | 2 |

| Derivative 7h | 0.5 | 1 | 2 |

| Linezolid | 2 | 1 | 2 |

| Data represents the minimum concentration of the compound required to inhibit bacterial growth. |

Antifungal Properties: The pyridine nucleus is also found in compounds with antifungal activity. nih.gov For example, certain pyrrolidinedione derivatives have demonstrated potential antifungal effects against Candida albicans. uobasrah.edu.iq While not direct derivatives of this compound, these findings suggest that the broader class of nitrogen-containing heterocyclic compounds is a fertile ground for the discovery of new antifungal agents. nih.govuobasrah.edu.iq

Antiviral Properties: Various molecules containing aminopyridine or related heterocyclic systems have been evaluated for antiviral activity. nih.gov For instance, a series of 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which can be synthesized from chlorinated aminobenzimidazoles, showed significant activity against human cytomegalovirus (HCMV) with IC50 values in the low micromolar range. nih.gov Furthermore, aminoarylazo compounds, which can be considered derivatives of amino-substituted aromatic systems, have shown inhibitory activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Bovine Viral Diarrhea Virus (BVDV). nih.gov

Anti-cancer and Anti-proliferative Effects

While direct studies on the anti-cancer and anti-proliferative effects of this compound are not extensively documented in publicly available research, its role as a key intermediate suggests the potential of its derivatives in oncology. smolecule.com The core structure of fluorinated pyridines is integral to many therapeutic agents, including kinase inhibitors used in cancer therapy. smolecule.com Research has explored the anti-proliferative activities of various pyridine derivatives, indicating the therapeutic promise of this class of compounds.

Derivatives of 2-aminopyridine have been investigated as effective agents for their anticancer properties. nih.gov The synthesis of novel aminopyrimidine derivatives, structurally related to this scaffold, has yielded compounds with significant anti-proliferative activity against various tumor cell lines. For instance, some aminopyrimidine derivatives have demonstrated potent inhibition of replication and induction of apoptosis in human cancer cells.

Although specific data for this compound is limited, the broader class of aminopyridine derivatives has shown promise in the development of new anti-cancer agents.

Antidiabetic Activity Investigations

Currently, there is a lack of specific research investigating the antidiabetic activity of this compound and its direct derivatives. The primary focus of research on this compound has been in other therapeutic and agrochemical areas.

Mechanism of Action Studies at the Molecular Level

The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors, a property enhanced by the presence of the fluorine atom which can increase molecular interactions. smolecule.com

Interaction with Biological Targets (e.g., DNA Binding)

This compound serves as a precursor for the synthesis of fluorinated analogues of DNA intercalators. smolecule.com The structure of the compound, with its amino and fluorine substituents, allows for interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. smolecule.com The amino group may facilitate binding to the active sites of target proteins. smolecule.com While direct DNA binding studies for this specific compound are not widely reported, its role as a building block for DNA intercalators points to this as a potential mechanism for its derivatives.

Cellular Pathway Modulation (e.g., Apoptosis Induction, IL-6 Secretion)

While specific studies on the modulation of cellular pathways such as apoptosis induction or IL-6 secretion by this compound are not detailed in the available literature, research on related aminopyridine and aminopyrimidine derivatives provides some insights. Some of these derivatives have been shown to induce apoptosis in cancer cells. ukchemicalsuppliers.co.uk For example, certain aminopyrimidine compounds have been identified as negative regulators of cell cycle progression and inducers of apoptosis in various human cancer cell lines.

Applications in Agrochemicals (e.g., Pesticides, Fungicides, Insecticides, Nitrogen Fertilizer Synergists)

This compound and its derivatives have been noted for their application in the agrochemical sector. smolecule.com The compound itself is a valuable building block for synthesizing more complex molecules used in the development of pesticides and herbicides. smolecule.com

Patents have described the use of derivatives of this compound in herbicidal compositions. For example, N-(5-fluoro-6-methylpyridin-2-yl)-2,2-dimethylpropionamide, which is prepared from this compound, is a component of some herbicidal formulations. epo.org Another derivative, ethyl 6-fluoro-7-methyl-2-oxo-1,2-dihydro smolecule.comnih.gov-naphthyridine-3-carboxylate, synthesized from a derivative of this compound, is also used in herbicidal compounds. google.com These herbicidal compositions can be used to control weeds in various crops. google.com

While the primary documented agrochemical use of this compound derivatives is as herbicides, these compositions can also be used in mixtures with other agrochemicals like fungicides, nematicides, or insecticides. epo.orggoogle.com

Below is a table of herbicidal derivatives of this compound mentioned in patents.

| Derivative Name | Application | Reference |

| N-(5-fluoro-6-methylpyridin-2-yl)-2,2-dimethylpropionamide | Herbicide | epo.org |

| Ethyl 6-fluoro-7-methyl-2-oxo-1,2-dihydro smolecule.comnih.gov-naphthyridine-3-carboxylate | Herbicide | google.com |

Advanced Analytical Techniques for 2 Amino 5 Fluoro 6 Methylpyridine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS) Method Development

LC-MS is the definitive technique for the analysis of polar, non-volatile compounds like 2-Amino-5-fluoro-6-methylpyridine in complex matrices. chromatographyonline.comnih.gov The combination of HPLC's separation power with the sensitivity and specificity of MS allows for reliable identification and quantification. nih.gov Electrospray ionization (ESI) is the most common ionization source for this type of analysis, as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]+, which is ideal for quantitative analysis. researchgate.netnorthumbria.ac.uk

Method development for this compound would focus on several key parameters:

Chromatographic Separation: A reversed-phase C18 column is often the first choice for separating small molecules. eeer.org For polar compounds like aminopyridines, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer superior retention and peak shape. nih.govhelixchrom.com The mobile phase composition is critical; using an acidic modifier like formic acid is standard practice for analyzing basic compounds like pyridines, as it promotes protonation, leading to better peak shapes and enhanced ESI-MS response in positive ion mode. nih.govhelixchrom.com

Mass Spectrometry Detection: ESI in positive ion mode would be optimal for detecting this compound, targeting its protonated molecular ion ([M+H]+). For increased sensitivity and selectivity, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion ([M+H]+) is isolated and fragmented to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) drastically reduces chemical noise and allows for accurate quantification even at trace levels. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Aminopyridine Analysis

Application of Isotope-Edited Mass Spectrometry for Structural Definition

Isotope-edited mass spectrometry is a powerful technique for unequivocally identifying a compound in a complex mixture and for probing its metabolic fate. This approach relies on the synthesis of the target molecule with one or more heavy stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govspringernature.com